1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester
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Overview
Description
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the following steps :
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and a suitable cyclizing agent.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of an acid catalyst.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols, leading to a variety of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction conditions such as reflux or room temperature .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester has several scientific research applications :
Medicinal Chemistry: It is used in the development of inhibitors for various enzymes and receptors, including fibroblast growth factor receptors (FGFRs), which are implicated in cancer.
Biological Studies: The compound is used in studies related to cell proliferation, migration, and apoptosis, particularly in cancer research.
Chemical Biology: It serves as a tool compound for studying biological pathways and mechanisms involving pyrrolopyridine derivatives.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets :
FGFR Inhibition: The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt.
Apoptosis Induction: By inhibiting FGFRs, the compound induces apoptosis in cancer cells, reducing cell proliferation and migration.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester can be compared with other pyrrolopyridine derivatives :
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid: This compound lacks the bromine and methoxy groups, resulting in different biological activities.
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid: The carboxylic acid group is positioned differently, affecting its interaction with molecular targets.
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid: Similar to the 3-carboxylic acid derivative, but with unique properties due to the position of the carboxylic acid group.
The uniqueness of this compound lies in its specific substitutions, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C13H15BrN2O4 |
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Molecular Weight |
343.17 g/mol |
IUPAC Name |
tert-butyl 5-bromo-2-methoxy-3-oxo-2H-pyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H15BrN2O4/c1-13(2,3)20-12(18)16-10-8(5-7(14)6-15-10)9(17)11(16)19-4/h5-6,11H,1-4H3 |
InChI Key |
PZHJEURWINZTQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(=O)C2=C1N=CC(=C2)Br)OC |
Origin of Product |
United States |
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